molecular formula C73H112N22O16 B1661735 ムレパバジン CAS No. 944252-63-5

ムレパバジン

カタログ番号: B1661735
CAS番号: 944252-63-5
分子量: 1553.8 g/mol
InChIキー: RIDRXGOBXZLKHZ-NZUANIILSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ムレパバジン: POL7080 は、ペプチドミメティック抗生物質の一種です。 それは、複数の抗生物質に対する耐性で知られる悪名高いグラム陰性菌である緑膿菌を特異的に標的とするために設計されました 。従来の抗生物質とは異なり、ムレパバジンは細胞溶解を伴わない新規な作用機序を持っています。

作用機序

ムレパバジンはLptDを選択的に標的とし、外膜の完全性を破壊します。LptDを阻害することにより、緑膿菌における必須プロセスを妨害し、最終的に細菌の死につながります。

6. 類似の化合物との比較

ムレパバジンは、その非溶解性メカニズムでユニークですが、ポリミキシンBやコリスチンなどの他の抗生物質も外膜に作用します。 ムレパバジンの特異性と有効性は、これらの従来の選択肢とは異なります .

実験室実験の利点と制限

The advantages of using Murepavadin in laboratory experiments include its availability, its low cost, and its ease of synthesis. In addition, it has been shown to be effective in the modulation of several biological processes. However, there are some limitations to using Murepavadin in laboratory experiments. It is difficult to measure the exact concentration of Murepavadin in a sample, as it is highly reactive and can be easily degraded. In addition, the exact mechanism of action of Murepavadin is still not fully understood.

将来の方向性

The potential applications of Murepavadin are vast and there are many future directions for research. These include the development of new drugs and therapies for a variety of diseases and conditions, the development of new methods for synthesizing Murepavadin, the investigation of its mechanism of action, and the exploration of its biochemical and physiological effects. In addition, further research is needed to determine the optimal dosage and administration of Murepavadin, as well as to investigate its potential side effects.

合成法

Murepavadin is synthesized using a combination of chemical and enzymatic methods. Firstly, the peptide is synthesized using the solid-phase peptide synthesis method. This involves the coupling of the amino acids in the peptide chain using a chemical reagent. The peptide is then cleaved from the solid support using an enzyme-catalyzed reaction. This method allows for the synthesis of large amounts of Murepavadin in a relatively short period of time.

科学的研究の応用

生化学分析

Biochemical Properties

Murepavadin blocks the activity of the LptD protein in Pseudomonas aeruginosa, causing outer membrane alterations . This interaction with the LptD protein is crucial for its antimicrobial activity.

Cellular Effects

Murepavadin has been found to induce Ca 2+ mobilization, degranulation, and chemokine IL-8 and CCL3 production in a human mast cell line (LAD2 cells) endogenously expressing MRGPRX2 . These effects highlight the influence of Murepavadin on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The mechanism of action of Murepavadin involves enhancing bacterial respiration activity and subsequent membrane potential, which promotes intracellular uptake of aminoglycoside antibiotics . This unique mechanism of action contributes to its bactericidal efficacy.

Temporal Effects in Laboratory Settings

Current studies have shown that Murepavadin has strong antimicrobial activity .

Dosage Effects in Animal Models

Preliminary findings suggest that the Murepavadin-amikacin combination displays a synergistic bactericidal effect in a murine pneumonia model .

Metabolic Pathways

Its primary known interaction is with the LptD protein, which is involved in lipopolysaccharide transport .

Transport and Distribution

Its known interaction with the LptD protein suggests it may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Murepavadin and its effects on activity or function are areas of active research. Given its interaction with the LptD protein, it is likely that Murepavadin localizes to the outer membrane of Pseudomonas aeruginosa .

準備方法

合成経路:: ムレパバジンは、合成された環状βヘアピンペプチドミメティックです。その構造は、カチオン性抗菌ペプチドであるプロテグリンI(PG-1)に基づいています。 研究者たちは、ムレパバジンを作成するためにPG-1を改変および最適化し、有効性の向上と毒性の低減を目指しました .

反応条件:: ムレパバジンの具体的な合成経路と詳細な反応条件は、機密情報です。 それは、一連の化学変換を通して合成され、その独特の構造を実現しています。

工業生産:: ムレパバジンは現在臨床開発中で、将来の使用に向けて工業規模での生産方法が洗練されています .

化学反応の分析

反応の種類:: ムレパバジンは、他の多くの抗菌ペプチドのように、細菌膜を孔形成によって破壊しません。代わりに、緑膿菌の細胞エンベロープの重要な構成要素である外膜タンパク質LptDを標的とします。 この非溶解性のメカニズムは、ムレパバジンを従来の抗生物質と区別します .

一般的な試薬と条件:: ムレパバジンの合成に使用される具体的な試薬と条件は、機密事項です。 研究者たちは、溶血を最小限に抑え、緑膿菌に対する選択性を高めるように、注意深く設計しました。

主要な生成物:: ムレパバジンの主要な生成物は、LptDとの相互作用であり、外膜を破壊し、細菌の生存を阻害します。

4. 科学研究の応用

類似化合物との比較

While Murepavadin is unique in its nonlytic mechanism, other antibiotics like polymyxin B and colistin also act on the outer membrane. Murepavadin’s specificity and efficacy set it apart from these traditional options .

特性

IUPAC Name

(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H112N22O16/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDRXGOBXZLKHZ-NZUANIILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H112N22O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1553.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944252-63-5
Record name Murepavadin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944252635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Murepavadin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 944252-63-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MUREPAVADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D02GRY87Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is Murepavadin and what makes it a promising antibiotic candidate?

A1: Murepavadin, formerly known as POL7080, is a peptidomimetic antibiotic that specifically targets Pseudomonas aeruginosa. It represents a novel class of outer membrane protein-targeting antibiotics (OMPTA). [, , ] Unlike traditional antibiotics that often target intracellular processes, Murepavadin exerts its bactericidal activity by disrupting the outer membrane of P. aeruginosa, a mechanism that is less prone to developing resistance. [, ]

Q2: How does Murepavadin interact with its target and what are the downstream effects of this interaction?

A2: Murepavadin specifically binds to Lipopolysaccharide transport protein D (LptD), an essential component of the lipopolysaccharide (LPS) transport machinery in the outer membrane of P. aeruginosa. [, , , ] This binding disrupts the transport of LPS to the outer leaflet of the outer membrane, impairing its integrity. [, , ] This disruption ultimately leads to bacterial cell death. [, , ]

Q3: Does the interaction of Murepavadin with LptD have any other effects besides disrupting LPS transport?

A3: Yes, Murepavadin's interaction with LptD has been shown to induce an envelope stress response in P. aeruginosa. [] This response involves the upregulation of the antisigma factor MucA and the sigma E factor gene algU, along with the alginate synthesis gene algD. [] This suggests the bacteria attempt to counteract the outer membrane disruption caused by Murepavadin.

Q4: Can you explain how Murepavadin enhances the activity of other antibiotics?

A4: Murepavadin's disruption of the outer membrane increases its permeability. [, ] This allows for increased influx of other antibiotics, such as β-lactams and aminoglycosides, thereby enhancing their bactericidal effects. [, ]

Q5: What is known about the stability of Murepavadin?

A6: While specific degradation pathways aren't detailed, research indicates Murepavadin demonstrates stability in various biologically relevant environments. One study mentions that Murepavadin's structure, being a lipidated host defense peptide mimetic, grants it high stability compared to natural host defense peptides. [] This characteristic is crucial for its potential as a therapeutic agent.

Q6: What is the pharmacokinetic profile of Murepavadin?

A7: Studies in healthy subjects demonstrate that Murepavadin exhibits dose-proportional and linear pharmacokinetics after intravenous administration. [] The elimination of Murepavadin is affected by renal function, necessitating dose adjustments in patients with renal impairment. [] Further research has explored the pharmacokinetics of Murepavadin in mouse models of lung infection, demonstrating its ability to reach the epithelial lining fluid (ELF). []

Q7: What is the pharmacodynamic profile of Murepavadin?

A8: Pharmacodynamic studies in neutropenic mouse models reveal that the area under the concentration-time curve for the unbound fraction of Murepavadin (fAUC) to MIC ratio correlates best with efficacy. [] This emphasizes the importance of unbound drug concentrations for its activity.

Q8: What is the in vitro and in vivo efficacy of Murepavadin against P. aeruginosa?

A9: Murepavadin exhibits potent in vitro activity against a broad range of P. aeruginosa isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [, , , , ] It also shows efficacy in preclinical animal models of P. aeruginosa infection, including pneumonia. [, , , ] Notably, Murepavadin demonstrates promising activity against P. aeruginosa biofilms, a significant challenge in chronic infections, in both open and closed systems. []

Q9: What are the known mechanisms of resistance to Murepavadin?

A10: Although Murepavadin is less susceptible to conventional resistance mechanisms, studies have identified mutations in genes involved in LPS biosynthesis (lpxL1, lpxL2, lpxT), transport (bamA, lptD, msbA), and two-component systems (pmrB, cbrA) that can lead to decreased susceptibility. [, ] Notably, these mutations often result in a relatively small decrease in susceptibility compared to other antibiotics. [, ]

Q10: Is there any cross-resistance between Murepavadin and other antibiotics?

A11: While Murepavadin maintains activity against many colistin-resistant strains, some studies suggest a potential for cross-resistance. Specific amino acid substitutions in histidine kinase PmrB were found to reduce susceptibility to Murepavadin, colistin, and tobramycin. [] This highlights the need for careful surveillance and further research into potential cross-resistance as Murepavadin progresses through clinical development.

Q11: What is the safety profile of Murepavadin?

A12: While initial studies in healthy subjects indicated that Murepavadin was well-tolerated, later phase III clinical trials unfortunately revealed toxicity concerns. [, , ] The specifics of this toxicity are not detailed in these papers but highlight the importance of continued investigation into its safety profile.

Q12: What drug delivery strategies are being explored for Murepavadin?

A13: Given its potential for treating respiratory infections, inhalation is being investigated as a delivery route for Murepavadin. This is particularly relevant for cystic fibrosis patients where direct delivery to the lungs could improve efficacy and potentially reduce systemic side effects. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。